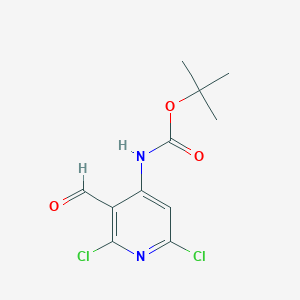
tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13Cl2N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and formyl groups, and a tert-butyl carbamate moiety.
准备方法
The synthesis of tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate typically involves the reaction of 2,6-dichloro-3-formylpyridine with tert-butyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro groups can participate in halogen bonding interactions with target molecules, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
tert-Butyl (2,6-dichloro-3-formylpyridin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a similar structure but with only one chloro substituent, which may result in different chemical reactivity and biological activity.
tert-Butyl (3-formylpyridin-4-yl)carbamate: This compound lacks the chloro substituents, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H12Cl2N2O3 |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
tert-butyl N-(2,6-dichloro-3-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |
InChI 键 |
KGHYPQBJFTUBDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


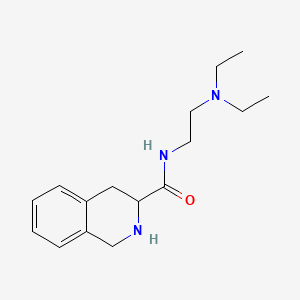

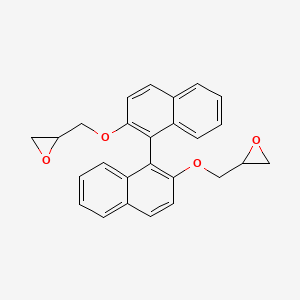

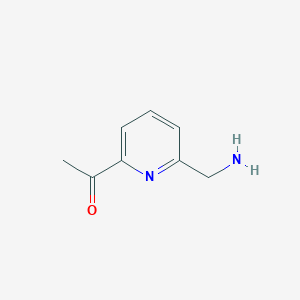

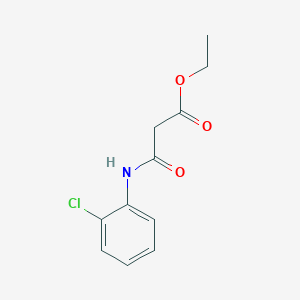
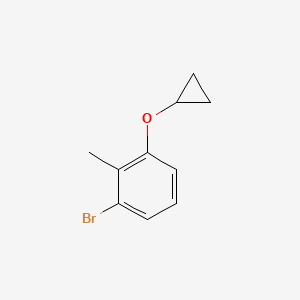
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
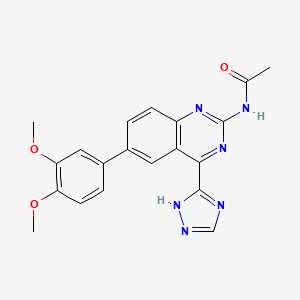
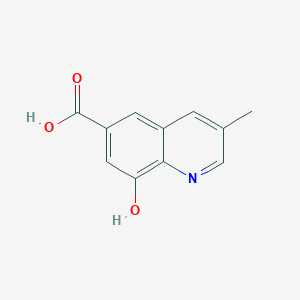
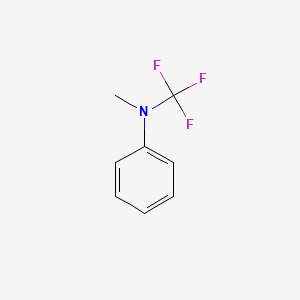
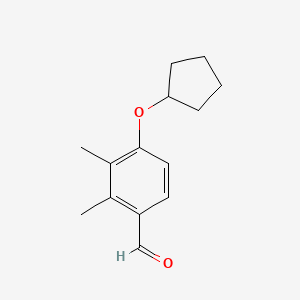
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
